Product packaging for 2-Chloro-6-ethoxy-9-methyl-9H-purine(Cat. No.:)

2-Chloro-6-ethoxy-9-methyl-9H-purine

Cat. No.: B11888445
M. Wt: 212.63 g/mol
InChI Key: XKSAXHMEXOJJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-ethoxy-9-methyl-9H-purine (CAS 2697-70-3) is a trisubstituted purine derivative of significant interest in medicinal chemistry and anticancer research. With the molecular formula C8H9ClN4O and a molecular weight of 212.63, this compound serves as a versatile chemical building block . The purine core is a privileged scaffold in drug discovery, and specific substitutions at the C-2, C-6, and N-9 positions are known to enhance binding affinity and selectivity toward various kinase enzymes, which are critical targets in oncology . This compound is particularly valuable for synthesizing novel 2,6,9-trisubstituted purine libraries. The chlorine atom at the C-2 position is a reactive site amenable to nucleophilic substitution, allowing for the introduction of diverse nitrogen-containing functional groups, such as arylpiperazines, which have been shown to be beneficial for cytotoxic activity . Researchers utilize this compound to develop potential kinase inhibitors, such as cyclin-dependent kinase (CDK) inhibitors, which can induce apoptosis and cell cycle arrest in cancer cells . Its structure makes it a key intermediate in fragment-based drug discovery efforts aimed at creating safer and more selective anticancer agents . For Research Use Only. This product is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN4O B11888445 2-Chloro-6-ethoxy-9-methyl-9H-purine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9ClN4O

Molecular Weight

212.63 g/mol

IUPAC Name

2-chloro-6-ethoxy-9-methylpurine

InChI

InChI=1S/C8H9ClN4O/c1-3-14-7-5-6(11-8(9)12-7)13(2)4-10-5/h4H,3H2,1-2H3

InChI Key

XKSAXHMEXOJJAE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=CN2C)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 6 Ethoxy 9 Methyl 9h Purine

Precursor Synthesis and Derivatization Routes

The most common and economically viable precursor for the synthesis of 2-Chloro-6-ethoxy-9-methyl-9H-purine is 2,6-dichloropurine (B15474) . This starting material can be synthesized through several routes, often commencing from even simpler, inexpensive compounds like xanthine (B1682287). One established method involves the chlorination of xanthine using reagents such as phosphorus oxychloride or pyrophosphoryl chloride. masterorganicchemistry.com Alternatively, 2,6-dichloropurine can be prepared from 2-amino-6-chloropurine (B14584) via a diazotization reaction. sigmaaldrich.com

Once 2,6-dichloropurine is obtained, the synthesis proceeds through a two-step derivatization route:

N9-Methylation: The introduction of a methyl group at the N9 position of the purine (B94841) ring is a critical step. This is typically achieved by reacting 2,6-dichloropurine with a methylating agent, such as methyl iodide or dimethyl sulfate. The reaction is generally carried out in the presence of a base, like potassium carbonate, in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net

C6-Ethoxylation: Following the successful methylation of the N9 position to form 2,6-dichloro-9-methyl-9H-purine , the next step involves the selective substitution of the chlorine atom at the C6 position. This is accomplished by reacting the methylated intermediate with sodium ethoxide in ethanol (B145695). The chlorine atom at the C6 position is more susceptible to nucleophilic attack than the one at the C2 position, allowing for regioselective substitution. nih.gov

Synthetic Strategies for Purine Ring Functionalization

The functionalization of the purine ring to yield this compound requires precise control over the regioselectivity of the reactions.

N9-Alkylation vs. N7-Alkylation: The alkylation of purines can potentially lead to a mixture of N9 and N7 isomers. nih.govresearchgate.net The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the base, and the temperature. nih.gov For the synthesis of the target compound, selective N9-methylation is desired. Strategies to favor the N9 isomer include the use of specific bases and solvent systems. For instance, employing potassium carbonate in DMF often leads to a higher proportion of the N9-alkylated product. researchgate.net Phase-transfer catalysis has also been explored as a method to achieve regioselective N9-alkylation. tandfonline.comtandfonline.com

Selective C6-Substitution: The purine ring in 2,6-dichloropurine contains two chlorine atoms at positions C2 and C6. The chlorine atom at the C6 position is significantly more reactive towards nucleophilic substitution than the chlorine at the C2 position. This difference in reactivity is attributed to the electronic properties of the purine ring, where the C6 position is more electron-deficient and thus more susceptible to attack by nucleophiles. researchgate.netacsgcipr.org This inherent selectivity allows for the straightforward replacement of the C6-chloro group with an ethoxy group by treatment with sodium ethoxide, leaving the C2-chloro group intact.

Mechanistic Investigations of Key Synthetic Transformations

The key synthetic transformations in the preparation of this compound are governed by well-established reaction mechanisms.

The substitution of the chlorine atom at the C6 position by the ethoxide ion proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.combyjus.comwikipedia.org This reaction is facilitated by the electron-withdrawing nature of the nitrogen atoms within the purine ring system, which stabilizes the intermediate formed during the reaction. The SNAr mechanism typically involves two steps:

Addition of the nucleophile: The ethoxide ion attacks the electron-deficient C6 carbon atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In this intermediate, the aromaticity of the pyrimidine (B1678525) ring is temporarily disrupted.

Elimination of the leaving group: The aromaticity is restored by the departure of the chloride ion, yielding the final 6-ethoxy substituted product.

The rate-determining step of this reaction is generally the initial attack of the nucleophile to form the Meisenheimer complex. youtube.com The higher reactivity of the C6 position compared to the C2 position can be rationalized by the greater ability of the adjacent nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed upon attack at C6.

Comparative Analysis of Synthetic Pathways and Yield Optimization

StepMethodReagents and ConditionsYieldAdvantages/Disadvantages
N9-Methylation Conventional Heating2,6-Dichloropurine, Methyl Iodide, K₂CO₃, DMF, heatModerate to GoodLonger reaction times, potential for side reactions.
Microwave-Assisted2,6-Dichloropurine, Methyl Iodide, K₂CO₃, suitable solvent, microwave irradiationOften HigherSignificantly reduced reaction times, improved yields. acs.orgnih.govingentaconnect.com
Phase-Transfer Catalysis2,6-Dichloropurine, Methyl Halide, K₂CO₃, Phase-Transfer Catalyst (e.g., 18-crown-6), organic solvent/waterGoodGood regioselectivity for N9, milder conditions. tandfonline.comacsgcipr.org
C6-Ethoxylation Conventional Heating2,6-Dichloro-9-methyl-9H-purine, Sodium Ethoxide, Ethanol, refluxGood to ExcellentStandard and reliable method.
Phase-Transfer Catalysis2,6-Dichloro-9-methyl-9H-purine, Ethanol, solid NaOH, Phase-Transfer CatalystGoodAvoids the need for pre-forming sodium ethoxide. nih.gov

Yield Optimization: To maximize the yield of this compound, careful control of reaction parameters is essential. In the N9-methylation step, the choice of base and solvent can significantly impact the N9/N7 isomer ratio. The use of microwave irradiation has been shown to not only accelerate the reaction but also to improve yields in many purine syntheses. acs.orgnih.govingentaconnect.com For the C6-ethoxylation, ensuring anhydrous conditions is crucial as the presence of water can lead to the formation of undesired byproducts.

Green Chemistry Approaches in the Synthesis of this compound

In line with the growing importance of sustainable chemical manufacturing, several green chemistry principles can be applied to the synthesis of this compound.

Microwave-Assisted Synthesis: As mentioned previously, the use of microwave irradiation offers a significant advantage over conventional heating by reducing reaction times, often leading to higher yields and cleaner reaction profiles. nih.govingentaconnect.comrsc.org This translates to lower energy consumption and reduced waste generation.

Green Solvents: The choice of solvent plays a crucial role in the environmental impact of a synthetic process. While DMF is a common solvent for purine alkylation, its toxicity is a concern. Research into greener alternatives is ongoing, with solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) being explored for various organic reactions. biotage.com For the ethoxylation step, ethanol is a relatively benign and renewable solvent. The possibility of using water as a solvent in certain steps, potentially with the aid of phase-transfer catalysts or cyclodextrins, is also an attractive green alternative. researchgate.netresearchgate.net

Phase-Transfer Catalysis (PTC): PTC can enhance the efficiency of reactions involving reactants in different phases, often allowing for the use of less hazardous and more economical bases and solvents. tandfonline.comacsgcipr.orgepa.gov This technique can be particularly beneficial for both the N9-methylation and C6-ethoxylation steps, potentially enabling the use of aqueous or biphasic systems and reducing the need for anhydrous organic solvents.

Chemical Reactivity and Transformation Studies of 2 Chloro 6 Ethoxy 9 Methyl 9h Purine

Nucleophilic Aromatic Substitution Reactions on the Purine (B94841) Core

The purine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The C2, C6, and C8 positions are the primary sites for such attacks. In 2,6-disubstituted purines like the title compound, the reactivity is concentrated at the C2 and C6 positions.

The chlorine atom at the C2 position serves as a competent leaving group for nucleophilic substitution. While the C6 position in dihalopurines is generally the most reactive site, subsequent substitution at C2 can be achieved, often requiring more forcing conditions. nih.govstudfile.net A variety of nucleophiles can be employed to displace the C2-chloro group, leading to a diverse array of 2-substituted purine derivatives. These reactions are fundamental for building molecular complexity and accessing novel chemical entities.

Common nucleophiles and the resulting products include:

Amines: Reaction with primary or secondary amines (amination) introduces amino functionalities, a common feature in biologically active molecules.

Alkoxides/Thiolates: The introduction of alkoxy or thioether groups can be achieved using the corresponding alkoxides or thiolates, which can modulate the compound's physicochemical properties.

The relative reactivity of halogens at different positions is a key factor in synthetic strategy. For instance, in a 6-chloro-2-iodopurine (B104377) system, substitution occurs preferentially at the C2 position, displacing the more reactive iodo group. studfile.net This highlights that while the C2-chloro group is reactive, its displacement can be selectively controlled based on the presence of other leaving groups.

NucleophileReaction TypeResulting C2-SubstituentSignificance
R-NH₂ / R₂NHAmination-NHR / -NR₂Access to analogues of biologically active purines like adenosine (B11128) and guanine (B1146940).
R-O⁻Alkoxylation-ORModifies solubility and electronic properties.
R-S⁻Thiolation-SRCreates thioether derivatives, some of which are known enzyme inhibitors.

The ethoxy group at the C6 position is also susceptible to nucleophilic displacement, though it is a less reactive leaving group than a halogen. The C6 position of the purine core is highly electrophilic, and substitution at this site is a common strategy in purine chemistry. nih.gov The displacement of an alkoxy group typically requires strong nucleophiles or specific activation. For example, the synthesis of 6-alkoxy purines is often achieved through the reaction of a 6-chloropurine (B14466) with an alcohol, indicating that the reverse reaction (displacement of the alkoxy group) is also mechanistically plausible, albeit less favorable. nih.govacs.org

Transformations at the C6 position could involve:

Aminolysis: High temperatures or catalyzed conditions might be necessary to replace the ethoxy group with an amine.

Hydrolysis: Acidic or basic hydrolysis could convert the ethoxy group to a hydroxyl group, yielding the corresponding hypoxanthine (B114508) derivative.

The selective substitution at C6 in 2,6-dichloropurines serves as a foundational method for preparing 2-chloro-6-substituted purines, including the ethoxy derivative itself. nih.gov This inherent reactivity underscores the potential for further modification at this site.

Electrophilic Substitution Reactions and Site Selectivity

Electrophilic aromatic substitution (EAS) is generally less common for the electron-deficient purine ring system compared to nucleophilic substitution. masterorganicchemistry.comyoutube.com The presence of two nitrogen-rich, electron-withdrawing heterocyclic rings deactivates the carbon atoms toward attack by electrophiles. However, the substituents on the ring can modulate this reactivity. The +R (electron-donating resonance) effect of the 6-ethoxy group could potentially increase the electron density of the purine system, making it slightly more amenable to electrophilic attack than an unsubstituted purine.

The most likely site for electrophilic substitution on the purine ring is the C8 position of the imidazole (B134444) moiety, which is generally the most electron-rich carbon. wur.nl Reactions such as halogenation, nitration, or formylation would be expected to show selectivity for this position, provided a sufficiently reactive electrophile is used and the reaction conditions can overcome the inherent low reactivity of the ring. byjus.comrsc.org However, specific studies detailing the electrophilic substitution on 2-Chloro-6-ethoxy-9-methyl-9H-purine are not widely documented, and such reactions may require specialized catalytic systems to proceed efficiently.

Transformations Involving the N9-Methyl Group

The N9-methyl group is a common feature in synthetic purine derivatives, often installed to mimic the N9-glycosidic bond of nucleosides or to block this position from undergoing other reactions. The bond between the purine nitrogen and the methyl group is generally very stable and not readily cleaved. Transformations involving the N9-methyl group are not a common synthetic strategy for this class of compounds. Such reactions, like N-demethylation, would likely require harsh, forcing conditions (e.g., strong Lewis acids or oxidizing agents) that could lead to the degradation of the purine core itself. Therefore, the N9-methyl group is typically considered a stable, non-reactive handle in the context of further derivatization of the purine ring.

Catalytic Reactions and Cross-Coupling Methodologies

Modern palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including purines. wikipedia.org The C2-chloro group in this compound is an ideal handle for such transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov

Key cross-coupling methodologies applicable to this scaffold include:

Suzuki-Miyaura Coupling: This reaction pairs the C2-chloro position with a boronic acid or ester to form a C-C bond. It is a versatile method for introducing aryl, heteroaryl, or alkenyl substituents. Studies on 2,6-dihalopurines have shown that selective coupling at either C2 or C6 is possible depending on the halogen, with iodine being more reactive than chlorine. studfile.netresearchgate.net For the title compound, Suzuki coupling would selectively occur at the C2 position.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction allows for the formation of C-N bonds between the C2 position and a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.orglibretexts.org It is a premier method for synthesizing 2-amino-purine derivatives under relatively mild conditions, offering significant advantages over classical SNAr methods. youtube.comyoutube.com

Stille and Sonogashira Couplings: The Stille reaction (using organostannanes) and the Sonogashira reaction (using terminal alkynes) are also highly effective for creating C-C bonds at the C2 position, introducing diverse alkyl, aryl, or alkynyl moieties. nih.gov

These catalytic methods dramatically expand the synthetic utility of this compound, allowing for the systematic and modular construction of compound libraries for various applications.

ReactionCatalyst/ReagentsCoupling PartnerBond FormedResulting C2-Substituent
Suzuki-MiyauraPd(0) catalyst, BaseR-B(OH)₂C-CAryl, Alkenyl, etc.
Buchwald-HartwigPd(0) catalyst, Ligand, BaseR-NH₂ / R₂NHC-NAmino (-NHR / -NR₂)
StillePd(0) catalystR-Sn(Alkyl)₃C-CAryl, Alkyl, etc.
SonogashiraPd(0) catalyst, Cu(I) cocatalyst, BaseR-C≡CHC-C (sp)Alkynyl (-C≡C-R)
Iron-CatalyzedFe catalystR-MgXC-CAlkyl

Exploration of Rearrangement and Cycloaddition Reactions

While substitution reactions dominate the chemistry of purines, rearrangement and cycloaddition reactions represent more advanced transformations.

Rearrangement Reactions: The purine ring system can undergo skeletal rearrangements under specific conditions. The Dimroth rearrangement, for example, involves the isomerization of N1-substituted adenines into N6-substituted adenines via a ring-opening/ring-closing mechanism. wur.nl Another documented case is the rearrangement of a 6-trichloromethyl-9-methylpurine in an aqueous acidic solution. nih.gov While these precedents exist, specific rearrangement studies involving this compound are not prominent in the literature, and such transformations would be highly dependent on the specific reaction conditions and the influence of the C2 and C6 substituents.

Cycloaddition Reactions: Cycloaddition reactions directly involving the purine core are rare due to its aromatic and electron-deficient character. nih.govyoutube.com More commonly, cycloaddition chemistry is used to functionalize substituents attached to the purine ring. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," is a widely used method for conjugating purine derivatives that have been pre-functionalized with an azide (B81097) or alkyne group. nih.gov This approach allows for the efficient linking of the purine scaffold to other molecules but does not alter the core heterocyclic structure through a cycloaddition mechanism.

Application of 2 Chloro 6 Ethoxy 9 Methyl 9h Purine As a Synthetic Intermediate

Synthesis of Novel Purine (B94841) Analogues

The inherent reactivity of the chloro and ethoxy groups on the purine ring of 2-Chloro-6-ethoxy-9-methyl-9H-purine makes it an ideal precursor for a wide range of novel purine analogues. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a diverse array of functional groups.

For instance, the chlorine can be readily displaced by various nucleophiles such as amines, thiols, and alkoxides. This reactivity is foundational in creating libraries of 2-substituted purine derivatives. While direct studies on this compound are limited in publicly available literature, the reactivity of analogous 2-chloropurines is well-documented. For example, the synthesis of 2-amino-6-chloro-9-(2,6-difluorobenzyl)-9H-purine from 2-amino-6-chloropurine (B14584) highlights the feasibility of such transformations. researchgate.net Similarly, the ethoxy group at the 6-position can be replaced, although it is generally less reactive than a chloro substituent at the same position. This differential reactivity allows for sequential and site-selective modifications.

A general scheme for the synthesis of novel purine analogues from this compound is depicted below:

Scheme 1: General reaction pathways for the derivatization of this compound.

The synthesis of various purine analogues often involves the strategic displacement of the chloro group. For example, in related systems, photoredox and nickel-catalyzed cross-coupling reactions have been successfully employed for the C6-alkylation of chloropurines, demonstrating the potential for creating carbon-carbon bonds at this position. nih.gov This methodology could be extrapolated to the 2-position of our title compound to introduce alkyl fragments.

Construction of Fused Heterocyclic Systems Containing the Purine Moiety

The purine ring system of this compound can serve as a scaffold for the construction of more complex, fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry as they can mimic the structures of endogenous ligands and interact with biological targets with high affinity and selectivity.

One common strategy involves the introduction of a bifunctional nucleophile that can react with the chloro group at the 2-position and subsequently cyclize with another part of the purine ring or a substituent. For example, a nucleophile containing both an amino and a hydroxyl group could initially displace the 2-chloro group, followed by an intramolecular cyclization to form a new ring.

While specific examples utilizing this compound are not readily found, the general principle is well-established in purine chemistry. For instance, the synthesis of tricyclic purine derivatives has been reported, showcasing the ability of the purine core to be annulated with additional rings. researchgate.net The presence of the ethoxy group could also be leveraged in such cyclization strategies, potentially being involved in condensation reactions to form fused systems.

Utilization in Multi-Step Organic Synthesis Campaigns

The predictable reactivity and stability of this compound make it a reliable building block in multi-step organic synthesis campaigns. Its defined substitution pattern allows for a programmed sequence of reactions to build up molecular complexity.

In a hypothetical multi-step synthesis, the 2-chloro group can be used as a handle for the introduction of a key fragment in the early stages of a synthesis. The resulting intermediate can then be carried through several steps, with the purine core remaining intact. The ethoxy group at the 6-position can either be retained in the final target molecule or be transformed at a later stage. For example, hydrolysis of the ethoxy group could yield the corresponding 6-oxo derivative, which could then be further functionalized.

The use of solid-supported reagents and scavengers has become a powerful tool in multi-step synthesis for the generation of chemical libraries, and purine derivatives are amenable to such techniques. nih.gov The clean and high-yielding reactions of chloropurines make them suitable for automated synthesis platforms.

Stereoselective Synthesis Leveraging the Purine Scaffold

The purine scaffold of this compound can be utilized to influence the stereochemical outcome of reactions on appended side chains. The rigid, planar structure of the purine ring can act as a chiral auxiliary or a directing group in stereoselective transformations.

For instance, if a chiral side chain is introduced by displacing the 2-chloro group, the purine moiety can sterically hinder one face of the molecule, leading to a diastereoselective reaction on the side chain. While specific examples with this compound are not available, the principle of substrate-controlled stereoselective synthesis is a cornerstone of modern organic chemistry.

Furthermore, stereoselective synthesis of purine nucleosides, where a sugar moiety is attached to the N9 position, is a well-explored area. nih.govpnas.orgrsc.org Although our title compound already has a methyl group at N9, the broader concept of the purine influencing stereochemistry is highly relevant.

Derivatization for Probing Structure-Reactivity Relationships in Purine Systems

The systematic derivatization of this compound provides a powerful tool for studying structure-reactivity relationships in purine systems. By systematically modifying the substituents at the 2- and 6-positions and observing the effect on the chemical and physical properties of the resulting molecules, valuable insights can be gained.

For example, a series of analogues can be synthesized where the 2-position is substituted with groups of varying electronic and steric properties. The reactivity of these analogues in a specific reaction can then be quantified, allowing for a quantitative structure-activity relationship (QSAR) study. The regioselectivity of reactions, such as electrophilic aromatic substitution on the purine ring, can also be investigated as a function of the substituents. mdpi.com

Advanced Analytical Methodologies for Research on 2 Chloro 6 Ethoxy 9 Methyl 9h Purine and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation of Reaction Products

High-Resolution Mass Spectrometry (HRAMS) is a cornerstone technique for the structural elucidation of newly synthesized chemical entities, including derivatives of 2-Chloro-6-ethoxy-9-methyl-9H-purine. HRAMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements, typically with a mass error below 3 ppm. nih.govazolifesciences.com This precision allows for the unambiguous determination of elemental compositions, a critical first step in identifying reaction products and any potential byproducts.

In the analysis of purine (B94841) derivatives, HRAMS is employed to confirm the molecular weight and formula of the target compound. azolifesciences.com The ionization technique used, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), generates ions of the molecule which are then separated based on their mass-to-charge (m/z) ratio. azolifesciences.comresearchgate.net

Furthermore, tandem mass spectrometry (MS/MS or MSⁿ) experiments are crucial for detailed structural analysis. nih.gov In these experiments, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation patterns observed are characteristic of the molecule's structure. For purine derivatives, common fragmentation pathways include the cleavage of the N-glycosidic bond (if a sugar moiety is present) and the rupture of the purine ring itself. nih.govresearchgate.net For instance, in the study of N-methylpurines, fragmentation can help distinguish between N7 and N9 isomers by observing the characteristic losses of substituents and ring fragments. nih.gov The analysis of these fragmentation trees provides definitive evidence for the connectivity of atoms within the molecule, confirming the positions of the chloro, ethoxy, and methyl groups on the purine core.

Table 1: Illustrative HRMS Fragmentation Data for a Hypothetical this compound Derivative

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossStructural Inference
227.0694 [M+H]⁺199.0745C₂H₄ (ethylene)Loss of the ethyl group from the ethoxy substituent
227.0694 [M+H]⁺182.0483C₂H₅O (ethoxy radical)Cleavage of the C-O bond of the ethoxy group
227.0694 [M+H]⁺154.0221C₂H₅O, COSubsequent loss of carbon monoxide from a ring fragment

Note: This table is for illustrative purposes and does not represent actual experimental data.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure and conformation of molecules in solution. auremn.org.br For this compound, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, provide a wealth of information. researchgate.net

¹H NMR spectra reveal the number of different proton environments and their connectivity through spin-spin coupling. The chemical shifts of the protons in the ethoxy group and the N-methyl group, as well as the aromatic proton on the purine ring, confirm the presence of these functional groups. ¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the purine ring are particularly sensitive to the nature and position of substituents, allowing for the confirmation of the substitution pattern. researchgate.net For example, the chemical shift of C5 can help distinguish between N7 and N9 isomers in N-alkylated purines. researchgate.net

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms in the purine core. u-szeged.hu The chemical shifts of N1, N3, N7, and N9 are highly dependent on substitution and can definitively confirm the position of the methyl group. u-szeged.hu Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to correlate the signals of directly bonded and long-range coupled nuclei, respectively. These experiments are instrumental in assigning all the proton, carbon, and nitrogen signals unambiguously.

Beyond static structural determination, NMR is a powerful technique for real-time reaction monitoring. pharmtech.comyoutube.com By acquiring NMR spectra at regular intervals during a synthesis, the consumption of reactants, the formation of intermediates, and the appearance of the final product can be tracked. pharmtech.com This provides valuable kinetic data and can help in optimizing reaction conditions by identifying the formation of any undesired byproducts. pharmtech.com

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Purines

NucleusFunctional GroupTypical Chemical Shift (ppm)Information Provided
¹HN-CH₃3.5 - 4.5Confirms N-methylation and its environment
¹HO-CH₂-CH₃4.0 - 4.6 (quartet)Presence and connectivity of the ethoxy group
¹HO-CH₂-CH₃1.3 - 1.6 (triplet)Presence and connectivity of the ethoxy group
¹HPurine C-H7.5 - 9.0Position and electronic environment of the purine proton
¹³CPurine Ring110 - 165Substitution pattern on the purine core researchgate.net
¹³CN-CH₃30 - 40Confirms N-methylation
¹³CO-CH₂60 - 70Confirms ethoxy substituent
¹³CO-CH₂-CH₃14 - 16Confirms ethoxy substituent

Note: These are general ranges and can vary based on the specific substitution pattern and solvent.

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography provides the most definitive structural information for crystalline solids by determining the precise three-dimensional arrangement of atoms in the crystal lattice. mdpi.com For a compound like this compound, obtaining a single crystal of suitable quality allows for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. nih.govnih.gov

This technique is particularly valuable for confirming the regiochemistry of substitution on the purine ring, definitively distinguishing between, for example, N7- and N9-methylated isomers. The crystal structure reveals not only the intramolecular features but also the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. mdpi.comnih.gov This information can be crucial for understanding the physical properties of the compound, such as its melting point and solubility.

For example, the crystal structure of a related compound, (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine, was determined to confirm its molecular geometry and analyze its crystal packing, which was found to be influenced by chain-like ordering along a crystallographic axis. nih.gov Similarly, the analysis of 2-Chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine revealed intermolecular hydrogen bonding and π-π stacking interactions that build a three-dimensional network. nih.gov

Table 3: Representative Crystallographic Data for a Substituted Chloropurine

ParameterValue
Chemical FormulaC₉H₉ClN₄ nih.gov
Molecular Weight208.65 g/mol nih.gov
Crystal SystemTriclinic nih.gov
Space GroupP-1 nih.gov
a (Å)8.1818 (11) nih.gov
b (Å)9.7103 (13) nih.gov
c (Å)13.9435 (19) nih.gov
α (°)69.642 (1) nih.gov
β (°)75.448 (1) nih.gov
γ (°)67.032 (1) nih.gov
Volume (ų)947.6 (2) nih.gov

Data obtained for (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

In the analysis of this compound, FT-IR spectroscopy can be used to identify characteristic absorption bands. For example, the C-O stretching vibrations of the ethoxy group, the C-Cl stretching vibration, and the various stretching and bending modes of the purine ring and the methyl group will appear at specific frequencies. nih.govresearchgate.net The presence or absence of certain bands, such as N-H or O-H stretches, can confirm the success of substitution reactions. acs.org

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov For aromatic systems like the purine ring, the ring breathing modes are often prominent in the Raman spectrum. nih.gov

Vibrational spectroscopy can also be used to monitor the progress of a reaction. For instance, the disappearance of a vibrational band corresponding to a reactant's functional group and the simultaneous appearance of a band for a product's functional group can indicate that the reaction is proceeding as expected.

Table 4: Characteristic IR Absorption Frequencies for Functional Groups in Purine Derivatives

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 3000
C=N, C=C (ring)Stretch1450 - 1650
C-O (ether)Stretch1050 - 1250
C-ClStretch600 - 800

Note: These are general frequency ranges and the exact positions depend on the specific molecular structure.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Profile Analysis

Chromatographic techniques are essential for separating mixtures and assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods in this context. nih.govhmdb.ca

HPLC, particularly reversed-phase HPLC, is well-suited for the analysis of purine derivatives. researchgate.net In this technique, the sample is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. The separation is based on the differential partitioning of the components between the two phases. By developing a suitable HPLC method, this compound can be separated from starting materials, reagents, and any byproducts. The purity of the final product can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. researchgate.net Coupling HPLC with a mass spectrometer (LC-MS) provides an even more powerful analytical tool, combining separation with mass-based identification and quantification. nih.govnih.govmdpi.com

Gas Chromatography is another valuable separation technique, particularly for volatile and thermally stable compounds. While many purine derivatives have low volatility, they can often be analyzed by GC after a derivatization step to increase their volatility, for example, by silylation. hmdb.ca GC coupled with mass spectrometry (GC-MS) is a highly sensitive method for identifying and quantifying components in a mixture. hmdb.ca It can be used to analyze the reaction profile, providing a "snapshot" of the composition of the reaction mixture at a given time.

Table 5: Comparison of HPLC and GC for Purine Derivative Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analytes Suitable for a wide range of compounds, including non-volatile and thermally labile ones. researchgate.netBest for volatile and thermally stable compounds; derivatization may be required. hmdb.ca
Typical Detector UV-Vis, Mass Spectrometry (LC-MS). researchgate.netFlame Ionization (FID), Mass Spectrometry (GC-MS). hmdb.ca
Application Purity assessment, quantification, reaction monitoring. nih.govnih.govAnalysis of volatile byproducts, reaction profiling after derivatization.

Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Ethoxy 9 Methyl 9h Purine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, for 2-Chloro-6-ethoxy-9-methyl-9H-purine have been identified. Such calculations would typically provide insights into the molecule's electronic properties, including orbital energies (HOMO/LUMO), charge distribution, and molecular electrostatic potential, which are fundamental for predicting its reactivity.

Conformational Analysis and Energy Landscape Mapping

There is a lack of published research on the conformational analysis and energy landscape of this compound. This type of study would involve computational methods to identify the most stable three-dimensional structures of the molecule and the energy barriers between different conformations, which is crucial for understanding its interactions. For instance, studies on similar compounds like 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine have confirmed the planarity of the purine (B94841) ring system, a common feature among such derivatives. nih.govresearchgate.netnih.gov

Reaction Pathway Modeling and Transition State Characterization

Information regarding the modeling of reaction pathways and the characterization of transition states for chemical reactions involving this compound is not available in the scientific literature. These computational investigations are essential for understanding reaction mechanisms and kinetics.

Spectroscopic Parameter Prediction and Experimental Validation

No theoretical predictions of spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound, or their experimental validation, have been reported. Such studies are valuable for confirming the structure of synthesized compounds and for interpreting experimental spectra. While synthesis of related purine derivatives and their spectroscopic characterization has been documented, this specific compound has not been the subject of such a detailed computational-experimental comparison. mdpi.com

Molecular Docking and Dynamics Simulations in Theoretical Studies of Purine Interactions (excluding biological activity specifics)

There are no specific molecular docking or dynamics simulation studies available for this compound. These methods are commonly used to investigate how a molecule might interact with other molecules or biological macromolecules at a non-covalent level. While molecular docking has been employed to study the interactions of other purine derivatives, this particular compound has not been a subject of such published research. harvard.edu

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways for Highly Substituted Purines

The synthesis of purine (B94841) derivatives is a cornerstone of drug discovery and materials science. nih.gov Historically, methods like the Traube purine synthesis have been foundational. However, the demand for increasingly complex and functionally diverse purine scaffolds necessitates the development of more sophisticated and efficient synthetic strategies.

Recent advancements have focused on creating highly substituted purines with tailored electronic and steric properties. rsc.org Methodologies such as metal-catalyzed cross-coupling reactions, C-H functionalization, and multicomponent reactions are at the forefront of this endeavor. rsc.orgthieme.de For instance, palladium-catalyzed cross-coupling reactions have proven effective for creating C-C and C-N bonds in purine nucleosides, offering a direct route to novel analogues. researchgate.net Researchers are also exploring the use of greener and more sustainable approaches, such as microwave-assisted synthesis and biocatalysis, to produce purine derivatives. rsc.orgrsc.org

The development of synthetic routes for compounds like 2-chloro-6-ethoxy-9-methyl-9H-purine often involves multi-step processes. For example, the synthesis of related 2,6-disubstituted-9-methyl-9H-purines can be achieved through a series of reactions starting from simpler building blocks. nih.gov Future research will likely focus on streamlining these syntheses, improving yields, and expanding the scope of accessible substitutions on the purine core. This includes the development of regioselective methods to functionalize specific positions on the purine ring, a significant challenge in purine chemistry. thieme.demdpi.com

Table 1: Comparison of Synthetic Methodologies for Purine Derivatives

MethodologyAdvantagesDisadvantagesKey Research Areas
Traditional Synthesis (e.g., Traube) Well-established, readily available starting materials.Often requires harsh conditions, limited functional group tolerance.Optimization for milder conditions and broader substrate scope.
Metal-Catalyzed Cross-Coupling High efficiency, excellent functional group tolerance, regioselective. researchgate.netCatalyst cost and toxicity, potential for metal contamination in products.Development of cheaper, more sustainable catalysts (e.g., iron, copper).
C-H Functionalization Atom-economical, allows for direct modification of the purine core. thieme.deOften requires directing groups, can lack regioselectivity.Development of new directing groups and catalyst systems for improved selectivity.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control. rsc.orgSpecialized equipment required, scalability can be a challenge.Application to a wider range of purine syntheses and scale-up processes.
Biocatalysis High selectivity (regio- and stereoselectivity), environmentally friendly. rsc.orgLimited substrate scope, enzyme stability can be an issue.Enzyme engineering to broaden substrate compatibility and improve stability.

Exploration of this compound in Emerging Catalytic Systems

The unique electronic properties of the purine scaffold make it an intriguing candidate for applications in catalysis. The nitrogen atoms within the purine rings can act as ligands for metal centers, potentially enabling the formation of novel catalysts. While the direct use of this compound as a catalyst is not yet widely reported, its derivatives hold promise.

Future research could explore the synthesis of metal complexes incorporating this purine derivative as a ligand. These complexes could then be screened for catalytic activity in a variety of organic transformations. For example, purine-based ligands could be employed in asymmetric catalysis, where the chiral environment provided by a modified purine could induce stereoselectivity in a reaction.

Furthermore, the reactivity of the chlorine atom at the 2-position and the ethoxy group at the 6-position could be leveraged to anchor the purine to a solid support, creating a heterogeneous catalyst. This would offer the advantages of easy separation and reusability, key principles of green chemistry.

Integration into Automated Synthesis Platforms

The advent of automated synthesis platforms is revolutionizing chemical research by enabling high-throughput experimentation and rapid optimization of reaction conditions. researchgate.net These platforms, which combine robotics, software, and analytical instrumentation, can significantly accelerate the discovery and development of new molecules. youtube.comyoutube.com

Integrating the synthesis of this compound and its derivatives into automated platforms offers several advantages. It would allow for the rapid screening of a wide range of reaction parameters, such as catalysts, solvents, and temperatures, to identify optimal synthetic conditions. imperial.ac.uk This high-throughput approach can dramatically reduce the time and resources required for methods development. youtube.com

Moreover, automated platforms can facilitate the creation of large libraries of purine derivatives for biological screening. researchgate.net By systematically varying the substituents on the purine core, researchers can explore the structure-activity relationships of these compounds, leading to the identification of new drug candidates. nih.gov The data generated from these high-throughput experiments can also be used to train machine learning models to predict the outcomes of future reactions. youtube.com

Table 2: Features of Automated Synthesis Platforms

FeatureDescriptionPotential Impact on Purine Research
Robotic Liquid and Solid Handling Automated dispensing of reagents and solvents. imperial.ac.ukPrecise and reproducible synthesis of purine libraries.
High-Throughput Reaction Screening Parallel execution of multiple reactions under different conditions. youtube.comRapid optimization of synthetic routes for compounds like this compound.
Integrated Analytical Tools Real-time monitoring of reaction progress using techniques like HPLC and mass spectrometry. youtube.comDeeper understanding of reaction mechanisms and kinetics.
Machine Learning Integration AI-driven experimental design and data analysis. youtube.comPrediction of optimal reaction conditions and novel purine structures with desired properties.

Theoretical Frameworks for Predicting Purine Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. nih.gov Theoretical frameworks, such as density functional theory (DFT), can be used to model the electronic structure and reactivity of purine derivatives like this compound.

By calculating properties such as molecular orbital energies, charge distributions, and reaction energy profiles, researchers can gain insights into the reactivity and selectivity of different positions on the purine ring. researchgate.net This information can be invaluable for designing new synthetic strategies and predicting the outcome of reactions. For example, theoretical calculations can help to explain the regioselectivity observed in C-H functionalization reactions and guide the development of more selective catalysts. researchgate.net

Molecular docking and molecular dynamics simulations can also be used to predict how purine derivatives interact with biological targets, such as enzymes and receptors. nih.govnih.gov This can aid in the rational design of new drugs by identifying compounds that are likely to have high binding affinity and specificity. nih.gov The integration of these theoretical approaches with experimental work creates a powerful synergy for advancing purine research.

Interdisciplinary Approaches in Purine-Based Chemical Research

The future of research on this compound and other purine derivatives will increasingly rely on interdisciplinary collaborations. The complex nature of the challenges in areas like drug discovery and materials science necessitates the combined expertise of chemists, biologists, physicists, and computer scientists.

For instance, chemists can synthesize novel purine compounds, while biologists can evaluate their activity in cellular and animal models. nih.gov Physicists can contribute by developing new analytical techniques for characterizing these molecules, and computer scientists can develop advanced computational models to predict their properties and guide experimental design. nih.gov

This collaborative approach is essential for translating fundamental chemical discoveries into real-world applications. By fostering communication and cooperation across different disciplines, researchers can accelerate the pace of innovation and unlock the full potential of purine-based chemistry.

Q & A

Q. What are the key synthetic routes for 2-chloro-6-ethoxy-9-methyl-9H-purine, and how can reaction conditions be optimized for high yield?

The compound is typically synthesized via chlorination of 6-ethoxy-9-methylpurine using agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Critical parameters include:

  • Temperature : 60–80°C for controlled reactivity.
  • Solvent : Anhydrous toluene or dichloromethane to avoid hydrolysis.
  • Catalyst : No catalyst required, but stoichiometric excess of chlorinating agent (~1.2–1.5 eq) improves yield. Yield optimization involves quenching unreacted reagents and using column chromatography (e.g., EtOAc/hexane) for purification .

Q. What are the fundamental physicochemical properties of this compound, and how do they influence experimental design?

Key properties include:

PropertyValue
Molecular weight212.63 g/mol
SolubilitySoluble in DMSO, chloroform
StabilityStable at RT; sensitive to strong bases
These properties guide solvent selection (e.g., DMSO for biological assays) and storage conditions (desiccated, inert atmosphere) .

Advanced Research Questions

Q. How can substitution reactions at the 2-chloro position be systematically designed to generate novel derivatives?

The 2-chloro group is susceptible to nucleophilic aromatic substitution (SNAr). Methodological considerations:

  • Nucleophiles : Amines (e.g., benzylamine) or thiols require polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C).
  • Catalysis : CuI or Pd-based catalysts enhance reactivity for less nucleophilic agents.
  • Product analysis : LC-MS and ¹H/¹³C NMR confirm regioselectivity and purity. Contradictions in product ratios (e.g., mono- vs. di-substituted) often arise from steric hindrance or solvent polarity .

Q. What experimental strategies resolve contradictions in reported biological activities of purine derivatives?

Discrepancies in enzyme inhibition data (e.g., IC₅₀ variability) may stem from:

  • Assay conditions : Buffer pH (e.g., Tris vs. phosphate) affects protonation states.
  • Protein source : Recombinant vs. native enzymes may have divergent binding pockets.
  • Control experiments : Use ATP competitive inhibitors (e.g., staurosporine) to validate target specificity. Dose-response curves with triplicate measurements reduce variability .

Q. How can structural modifications at the 6-ethoxy and 9-methyl positions enhance target selectivity in kinase inhibition studies?

Rational design approaches include:

  • Ethoxy group : Replace with bulkier alkoxy groups (e.g., isopropoxy) to probe hydrophobic pockets.
  • 9-Methyl group : Introduce fluorinated analogs (e.g., CF₃) to modulate electron density and binding affinity. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies validates hypothesized interactions .

Q. Which analytical techniques are most robust for characterizing degradation products under oxidative conditions?

  • HPLC-UV/HRMS : Tracks parent compound decay and identifies hydroxylated or demethylated byproducts.
  • EPR spectroscopy : Detects radical intermediates in Fenton reaction-based oxidation.
  • Accelerated stability studies : 40°C/75% RH for 4 weeks predicts shelf-life .

Methodological Notes

  • Contradiction mitigation : Always cross-validate synthetic routes with independent characterization (e.g., single-crystal XRD in ) .
  • Biological assays : Include negative controls (e.g., solvent-only) and use isogenic cell lines to isolate target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.